molecular formula C7H6N2O B146116 2-Aminobenzoxazole CAS No. 4570-41-6

2-Aminobenzoxazole

Cat. No. B146116
Key on ui cas rn: 4570-41-6
M. Wt: 134.14 g/mol
InChI Key: JPBLHOJFMBOCAF-UHFFFAOYSA-N
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Patent
US07863271B2

Procedure details

A mixture of an appropriate 2-chlorobenzoxazole, A1 (1 eq), and appropriate amine (2 eq) and optional base (e.g. K2CO3, triethylamine, disopropylamine, 1,8-diazabicyclo[5.4.0]undecene, or sodium hydride) in THF (or DME, DMF) was heated in the range of 20 to 80° C. up to 24 h. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (typical eluents include 9:1 dichloromethane/methanol, ethyl acetate, hexanes) to afford the desired product 2-aminobenzoxazole. Product structure was confirmed by 1H NMR or by mass analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,8-diazabicyclo[5.4.0]undecene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.C([O-])([O-])=O.[K+].[K+].[N:17]12CCCNC1CCCC=C2.[H-].[Na+]>C1COCC1.CN(C=O)C.COCCOC.C(N(CC)CC)C>[NH2:17][C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1OC2=C(N1)C=CC=C2
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
1,8-diazabicyclo[5.4.0]undecene
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12C=CCCCC2NCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 (± 30) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (typical eluents include 9:1 dichloromethane/methanol, ethyl acetate, hexanes)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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